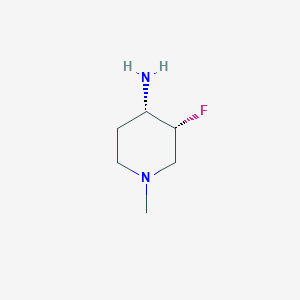

(3R,4S)-3-fluoro-1-methylpiperidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3R,4S)-3-fluoro-1-methylpiperidin-4-amine is a chiral amine with a fluorine atom at the 3-position and a methyl group at the 1-position of the piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.

Fluorination: Introduction of the fluorine atom at the 3-position can be achieved using electrophilic fluorinating agents such as Selectfluor.

Methylation: The methyl group at the 1-position can be introduced via alkylation reactions using methyl iodide or methyl triflate.

Amine Introduction: The amine group at the 4-position can be introduced through reductive amination using appropriate amine precursors and reducing agents like sodium cyanoborohydride.

Industrial Production Methods

Industrial production may involve continuous flow chemistry techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.

Reduction: Reduction reactions can convert the compound into various reduced forms, such as secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine positions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Formation of imines or oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3R,4S)-3-fluoro-1-methylpiperidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the role of fluorine in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features are explored for activity against various biological targets, including enzymes and receptors.

Industry

In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its synthesis and modification are crucial for creating drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of (3R,4S)-3-fluoro-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target, leading to the desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

(3R,4S)-3-chloro-1-methylpiperidin-4-amine: Similar structure but with a chlorine atom instead of fluorine.

(3R,4S)-3-hydroxy-1-methylpiperidin-4-amine: Similar structure but with a hydroxyl group instead of fluorine.

(3R,4S)-3-methyl-1-methylpiperidin-4-amine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (3R,4S)-3-fluoro-1-methylpiperidin-4-amine imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. These features make it distinct from its analogs and valuable in drug development.

Biological Activity

(3R,4S)-3-fluoro-1-methylpiperidin-4-amine is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom at the third position of a piperidine ring, along with a methyl group on the nitrogen atom. This specific configuration enhances its binding affinity and selectivity towards various biological targets.

Structural Features

| Feature | Description |

|---|---|

| Fluorine Substitution | Enhances binding affinity and metabolic stability |

| Methyl Group | Participates in hydrogen bonding and electrostatic interactions |

| Piperidine Ring | Provides a stable framework for interaction with biological macromolecules |

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom significantly contributes to the compound's pharmacological effects by improving its binding properties.

Key Interactions

- Enzyme Modulation : The compound may act as an agonist or antagonist for certain enzymes, influencing metabolic pathways.

- Receptor Binding : It shows potential in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

- Neuropharmacology : Preliminary studies suggest interactions with neurotransmitter receptors, indicating potential applications in treating anxiety and depression.

- Anticancer Activity : The compound has shown promise in inhibiting tumor growth in various cancer cell lines through apoptosis induction.

- Antimicrobial Properties : It has been evaluated for activity against resistant bacterial strains.

Case Studies

- In vitro studies demonstrated that this compound led to significant apoptosis in MCF cell lines, suggesting its potential as an anticancer agent .

- The compound's binding affinity was assessed through competitive inhibition assays, revealing effective modulation of receptor activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| (3R,4R)-4-Fluoro-1-methylpiperidin-3-amine | Fluorine at fourth position | Different stereochemistry affecting biological activity |

| (3R)-1-methylpiperidin-3-amine | Lacks fluorine substitution | Simpler structure may lead to different biological activity |

| (3S,4S)-4-Fluoro-1-methylpiperidin-3-amine | Similar fluorination but distinct stereochemistry | Potentially different pharmacological profiles |

Applications in Drug Development

Given its promising biological activities, this compound is being explored for various therapeutic applications:

- Neurological Disorders : Due to its interaction with neurotransmitter systems.

- Cancer Treatment : As a potential agent for inducing apoptosis in cancer cells.

- Infectious Diseases : Investigated for its antimicrobial properties against resistant strains.

Properties

Molecular Formula |

C6H13FN2 |

|---|---|

Molecular Weight |

132.18 g/mol |

IUPAC Name |

(3R,4S)-3-fluoro-1-methylpiperidin-4-amine |

InChI |

InChI=1S/C6H13FN2/c1-9-3-2-6(8)5(7)4-9/h5-6H,2-4,8H2,1H3/t5-,6+/m1/s1 |

InChI Key |

FIWBAIBSPICWNU-RITPCOANSA-N |

Isomeric SMILES |

CN1CC[C@@H]([C@@H](C1)F)N |

Canonical SMILES |

CN1CCC(C(C1)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.